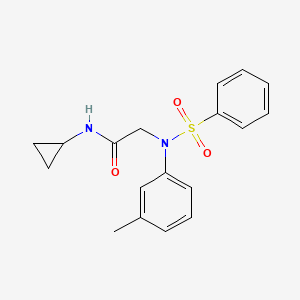
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, commonly known as ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of benzamides and has a molecular formula of C14H10ClN3O3.
Applications De Recherche Scientifique
ACN has been found to have potential applications in various scientific fields. One of the most promising applications of ACN is in the field of cancer research. Studies have shown that ACN has cytotoxic effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, ACN has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of ACN is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Additionally, ACN has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACN has both biochemical and physiological effects. Biochemically, ACN has been found to inhibit the activity of enzymes such as topoisomerase II and PARP-1, which are involved in DNA replication and repair. Physiologically, ACN has been found to induce apoptosis in cancer cells and to have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACN in lab experiments is its relatively low cost and easy synthesis method. Additionally, ACN has been found to have potent cytotoxic effects on cancer cells, making it a promising candidate for the development of anti-cancer drugs. However, one limitation of using ACN in lab experiments is its potential toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.
Orientations Futures
There are several future directions for the study of ACN. One direction is the development of new anti-cancer drugs based on the cytotoxic effects of ACN. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects. Another direction is the development of new antibiotics based on the antimicrobial properties of ACN. Finally, studies could be conducted to investigate the potential applications of ACN in other fields, such as agriculture or environmental science.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, or ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ACN has been found to have cytotoxic effects on cancer cells and antimicrobial properties, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.
Méthodes De Synthèse
The synthesis of ACN involves the reaction between 4-acetylphenylamine and 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified through recrystallization to obtain ACN in its pure form.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRQSKRTNYSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)



